STK33 Inhibition Potency of STK33-IN-1 in Biochemical Assays
STK33-IN-1 demonstrates potent inhibitory activity against its primary target, serine/threonine kinase 33 (STK33), in a purified enzyme assay . The compound achieves half-maximal inhibitory concentration (IC50) in the low nanomolar range, providing a precise quantitative benchmark for its target engagement.
| Evidence Dimension | STK33 Inhibition (IC50) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | ML281 (quinoxalinone-based STK33 inhibitor): 14 nM [1] |
| Quantified Difference | STK33-IN-1 is 2-fold more potent than ML281. |
| Conditions | Biochemical kinase inhibition assay using purified recombinant STK33 [1]. |
Why This Matters
This quantifiable 2-fold potency advantage over the well-characterized probe ML281 establishes STK33-IN-1 as a distinct and more effective tool for achieving maximal target engagement in biochemical studies.
- [1] Weïwer, M., Spoonamore, J., Wei, J., Guichard, B., Ross, N. T., et al. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells. ACS Med. Chem. Lett. 2012, 3, 12, 1034-1038. View Source
